Compound Description: Nimodipine is a 1,4-dihydropyridine derivative widely recognized for its calcium channel blocking properties. It is clinically used as a neuroprotective agent, particularly in cases of subarachnoid hemorrhage [].
Relevance: Nimodipine serves as a reference compound in a study investigating structure-activity relationships among various substituted 1,4-dihydro-3,5-pyridinedicarboxylates, highlighting its established role as a calcium channel antagonist within this chemical class []. The target compound, dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, also belongs to the 1,4-dihydropyridine class and may exhibit similar calcium channel antagonist activity.
Nicardipine
Compound Description: Nicardipine is another prominent 1,4-dihydropyridine derivative known for its potent and long-lasting calcium channel blocking action, leading to its use as an antihypertensive agent [].
Relevance: A study evaluating novel 1,4-dihydropyridine calcium antagonists with variations in their 3-position side chains utilizes nicardipine as a benchmark for comparing antihypertensive activity and duration of action []. The target compound, dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, shares the core 1,4-dihydropyridine structure with nicardipine, suggesting potential antihypertensive properties.
Compound Description: This compound, designated as (S)-(+)-1, is a chiral 1,4-dihydropyridine derivative synthesized and pharmacologically evaluated for its antihypertensive activity [, ].
Relevance: (S)-(+)-1 represents the active enantiomer, demonstrating significant antihypertensive effects in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenates. The structural similarity of (S)-(+)-1 to dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the shared 1,4-dihydropyridine core and the presence of a substituted phenyl ring at the 4-position, suggests that the target compound might also possess antihypertensive properties [, ].
Compound Description: Designated as (R)-(-)-1, this compound is the enantiomer of (S)-(+)-1 and exhibits minimal pharmacological activity compared with its counterpart [, ].
Relevance: The synthesis and evaluation of (R)-(-)-1 alongside (S)-(+)-1 are crucial for understanding the stereochemical requirements for the biological activity of these 1,4-dihydropyridine derivatives. While (R)-(-)-1 itself is not considered a key related compound due to its low activity, its inclusion highlights the importance of stereochemistry in drug design, particularly for chiral molecules like the target compound, dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate [, ].
Compound Description: This compound is a 1,4-dihydropyridine derivative studied for its potential to undergo solid-state photodimerization [].
Relevance: Although it lacks the bulky substituents found in "dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate" and other related compounds, this molecule shares a very similar core structure. Its inability to undergo photodimerization, attributed to the lack of a "buffer zone" within its crystal structure, offers insights into the structural features that influence the solid-state reactivity of 1,4-dihydropyridines [].
Compound Description: This compound, designated as compound 1, is a bulky olefin containing the 1,4-dihydropyridine skeleton [].
Relevance: Despite its bulky nature, compound 1, unlike dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, readily undergoes solid-state photodimerization. This difference in reactivity is attributed to the presence of disordered piperidine rings in the crystal structure of compound 1, which create a "buffer zone" that accommodates the steric hindrance during dimerization. This finding highlights the importance of crystal packing and the presence of flexible substituents in enabling solid-state reactions of bulky 1,4-dihydropyridines like "dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate" [].
Compound Description: This compound, designated as compound 2, is the photodimerization product of compound 1 [].
Relevance: Compound 2, formed through the dimerization of two molecules of compound 1, exemplifies a successful solid-state photochemical reaction of bulky olefins containing the 1,4-dihydropyridine moiety. This finding suggests that "dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate", with its bulky substituents, could also be susceptible to similar photochemical transformations under appropriate conditions [].
Series of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates
Compound Description: This series of compounds involves variations in the alkyl ester substituents of the 1,4-dihydropyridine core, aiming to investigate the impact of these modifications on solubility in supercritical carbon dioxide [].
Relevance: Although the specific structures within this series are not provided, their shared core structure with dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate emphasizes the versatility of the 1,4-dihydropyridine scaffold for exploring physicochemical properties relevant to pharmaceutical applications, such as solubility and purification using supercritical fluid extraction [].
Compound Description: This series of compounds explores modifications at the 3- and 4-positions of the 1,4-dihydropyridine ring, examining the effects of various substituents, including amines, quaternary ammonium salts, and arylalkenyl groups, on calcium channel antagonist and anticonvulsant activity [].
Relevance: This series of compounds highlights the versatility of the 1,4-dihydropyridine scaffold and the possibility of fine-tuning its biological activity by introducing specific substituents at various positions. This information provides valuable insights into the structure-activity relationships within this class of compounds, suggesting that modifications to the target compound, dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, could potentially lead to altered pharmacological profiles [].
Compound Description: This compound is a 1,4-dihydropyridine diester designed for kinetic resolution studies using Candida rugosa lipase (CRL) [].
Relevance: While structurally similar to "dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate", this compound incorporates a specific acyloxymethyl ester at the C3 position, making it amenable to CRL-catalyzed hydrolysis. This enzymatic resolution approach allows for separating the enantiomers of the corresponding carboxylic acid, demonstrating the applicability of biocatalytic methods for obtaining optically pure 1,4-dihydropyridines [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.